Tri(propylene glycol) glycerolate diacrylate

Description

Properties

IUPAC Name |

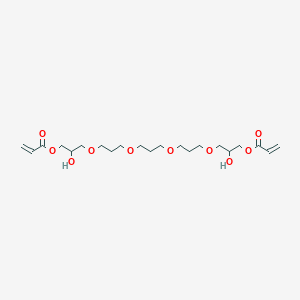

[2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXPADSJLRJXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactants and Catalysts

The core reactants include propylene glycol , glycerol , and acrylic acid , typically combined in molar ratios of 1:1:2 to ensure complete esterification of hydroxyl groups. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) are employed at concentrations of 1–10 wt% relative to the total reactant mass. Polymerization inhibitors like hydroquinone (HQ) or methyl ether hydroquinone (MEHQ) are critical to prevent premature acrylate polymerization, with concentrations ranging from 50–800 ppm.

Reaction Conditions

The esterification proceeds in two stages:

-

Initial Heating Phase : The reaction mixture is heated to 70–90°C for 20–40 minutes under controlled vapor pressure (0.3–0.5 MPa) to initiate ester bond formation.

-

Reflux Phase : Temperature is gradually increased to 80–115°C, and reflux is maintained for 3–5 hours to drive the reaction to completion, achieving esterification efficiencies exceeding 90%.

Purification Techniques

Post-reaction purification involves sequential washes with sodium carbonate solution (10% w/v) and sodium chloride solution (20% w/v) to neutralize residual acid and remove ionic impurities. The organic phase is isolated, and solvents like toluene or cyclohexane are removed via vacuum distillation (≥0.09 MPa, 70°C). Final filtration yields TPGGDA with purity >98% and acid values <1 mg KOH/g.

Industrial-Scale Production

Industrial synthesis of TPGGDA amplifies laboratory protocols while integrating process optimization for cost-effectiveness and safety.

Scaling Up the Process

Reactions are conducted in stainless steel reactors with capacities exceeding 1,000 liters, equipped with steam jackets for precise temperature control. Agitation systems ensure homogeneous mixing, critical for maintaining consistent reaction kinetics at scale.

Table 1: Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1 L | 1,000 L |

| Temperature Range | 70–115°C | 70–120°C |

| Reaction Time | 3–5 h | 4–6 h |

| Catalyst Loading | 1–10% | 5–15% |

| Yield | 90–95% | 85–92% |

Equipment and Optimization

Industrial processes utilize continuous distillation columns to recover unreacted acrylic acid and solvents, reducing raw material costs by 15–20%. Automated pH monitoring systems streamline neutralization steps, while belt filters enhance throughput during final product isolation.

Advanced Preparation Methods

Recent innovations in TPGGDA synthesis focus on modifying reaction components to enhance product performance or streamline production.

Modified Synthesis with Additives

Incorporating polyester diols (e.g., PD-2000) or pentaerythritol at 3–8 wt% during esterification improves TPGGDA’s flexibility and UV-curing properties. These additives participate in co-esterification, introducing branched structures that reduce viscosity by 20–30% compared to conventional TPGGDA.

Alternative Catalysts and Inhibitors

Heterogeneous catalysts like silico-tungstic acid (H₄[SiW₁₂O₄₀]) have replaced traditional acids in some protocols, offering easier separation and reuse, with reported catalyst lifetimes exceeding 10 cycles. Dual inhibitor systems combining MEHQ (1,000–2,500 ppm) and copper chloride (100–300 ppm) suppress polymerization more effectively than single inhibitors, extending shelf life by 40%.

Comparative Analysis of Synthesis Parameters

Critical parameters influencing TPGGDA quality include:

-

Temperature : Higher temperatures (>100°C) accelerate esterification but risk acrylic acid dimerization, necessitating precise control.

-

Catalyst Type : Sulfuric acid achieves faster reaction rates, while silico-tungstic acid reduces waste generation.

-

Inhibitor Composition : MEHQ alone suffices for small batches, but industrial scales require copper-based inhibitors to mitigate exothermic runaway risks.

Research Findings and Innovations

A landmark study demonstrated that TPGGDA synthesized using This compound cross-linked polystyrene supports enhanced peptide synthesis yields by 25% compared to traditional resins, attributed to superior swelling characteristics and hydroxyl group accessibility. Another innovation involves solvent-free esterification under microwave irradiation, reducing reaction times to 1–2 hours while maintaining yields >85% .

Chemical Reactions Analysis

Types of Reactions

Tri(propylene glycol) glycerolate diacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.

Addition Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.

Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products Formed

Polymerization: Cross-linked polymers with enhanced mechanical properties.

Addition Reactions: Michael adducts with various nucleophiles.

Hydrolysis: Propylene glycol, glycerol, and acrylic acid.

Scientific Research Applications

Applications in Polymer Chemistry

2.1. Cross-Linking Agent in Polymer Networks

Tri(propylene glycol) glycerolate diacrylate serves as an effective cross-linking agent in the production of various polymer networks. Its incorporation into polymer matrices enhances mechanical properties such as tensile strength and elasticity while improving thermal stability. This application is particularly relevant in the formulation of UV-curable coatings and inks, where rapid curing times and durability are essential .

2.2. Solid-Phase Peptide Synthesis

A significant application of this compound is as a cross-linked polystyrene support in solid-phase peptide synthesis. This method allows for efficient peptide growth from the hydroxy functionality of the cross-linker, providing a unique advantage over traditional supports . The resulting resin exhibits superior swelling characteristics and solvation efficiency compared to other commonly used supports, facilitating more effective peptide synthesis processes .

Case Study 1: Synthesis of Peptides Using PS-TRPGGDA Support

In a study published in 2003, researchers reported the successful synthesis of complex peptides using this compound cross-linked polystyrene as a support material. The study demonstrated that this new resin allowed for higher yields and reduced synthesis times due to its enhanced swelling properties in various solvents .

Case Study 2: Development of UV-Curable Coatings

Research has shown that formulations incorporating this compound exhibit improved performance characteristics in UV-curable coatings. These coatings demonstrated enhanced adhesion, flexibility, and resistance to abrasion compared to traditional formulations lacking this compound .

The production methods for this compound have been optimized to reduce environmental impact. Newer synthesis techniques focus on minimizing waste generation and improving yield, thereby addressing concerns related to organic wastewater pollution associated with traditional production methods .

Mechanism of Action

The mechanism of action of tri(propylene glycol) glycerolate diacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in a three-dimensional network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

TRPGGDA-based resins are compared to other cross-linked polystyrene supports and acrylate/methacrylate cross-linkers in terms of structural features, swelling behavior, and peptide synthesis efficiency.

Polystyrene-Divinylbenzene (PS-DVB) Resins

- Structure : PS-DVB uses divinylbenzene (DVB) as a rigid, hydrophobic cross-linker.

- Swelling : PS-TRPGGDA exhibits 30–50% greater swelling in peptide synthesis solvents (e.g., DMF, DCM) compared to PS-DVB, improving reagent accessibility .

- Performance : In synthesizing the "difficult" peptide sequence Ala-Arg-(Ala)₆-Lys, PS-TRPGGDA achieved 92% purity versus 75–80% for PS-DVB-based Merrifield resin. The hydrophilic TRPGGDA cross-linker reduces aggregation of hydrophobic peptide segments .

Bisphenol A-Based Acrylates (BPAPGDA, BAGDA)

- Structure: Bisphenol A propoxylate glycerolate diacrylate (BPAPGDA) and bisphenol A glycerolate diacrylate (BAGDA) incorporate aromatic bisphenol A groups, increasing rigidity but reducing hydrophilicity .

- Applications : BPAPGDA and BAGDA are used in photoresins for 3D printing due to their UV reactivity. However, their rigid aromatic cores make them less suitable for peptide synthesis, where solvation and flexibility are critical .

Poly(ethylene glycol) Diacrylate (PEGDA)

- Structure : PEGDA contains ethylene glycol units, offering high hydrophilicity but low mechanical stability.

- Swelling : PEGDA resins swell excessively in water, leading to pore collapse in organic solvents. TRPGGDA’s propylene glycol units provide moderate hydrophilicity without compromising structural integrity .

Tripropylene Glycol Diacrylate (TPGDA)

- Structure : TPGDA lacks the glycerolate core of TRPGGDA, reducing branching and hydrophilicity .

- Reactivity : TPGDA’s linear structure results in faster polymerization but lower peptide yield (85% vs. 92% for PS-TRPGGDA) due to inefficient solvation of growing peptide chains .

Data Tables

Research Findings

- Morphology : Scanning electron microscopy (SEM) reveals PS-TRPGGDA has a uniform, porous structure, whereas PS-DVB exhibits irregular pores that limit reagent diffusion .

- Cost-Effectiveness : PS-TRPGGDA reduces production costs by 20–30% compared to functionalized resins like Sheppard’s resin, which requires pre-treatment for hydroxyl group activation .

- Versatility : PS-TRPGGDA successfully synthesized a 24-residue calcium/calmodulin-binding peptide with 90% purity, demonstrating its capability for long-sequence peptides .

Biological Activity

Tri(propylene glycol) glycerolate diacrylate (TPGDA) is a difunctional acrylic monomer widely used in various applications, including coatings, inks, and adhesives. Its unique chemical structure and properties make it a subject of interest in biological research, particularly regarding its safety and potential biological activity. This article explores the biological activity of TPGDA, focusing on its toxicity, genotoxicity, and applications in biomedical fields.

- Chemical Formula : C₁₅H₂₄O₆

- Molecular Weight : 300.4 g/mol

- CAS Number : 42978-66-5

- Structure : TPGDA consists of three propylene glycol units linked to a glycerol backbone with two acrylate functional groups, allowing for polymerization through free radical mechanisms.

Toxicity and Safety Assessment

TPGDA exhibits low to moderate toxicity levels, with specific safety assessments highlighting its effects on human health and the environment:

- Acute Toxicity : Studies indicate that TPGDA does not cause significant toxicity to internal organs after repeated exposure via oral or dermal routes. The predominant effect noted is local irritation at the site of contact .

- Genotoxicity : TPGDA has been assessed for genotoxic effects and has shown no mutagenic or genotoxic properties in various studies .

- Allergic Reactions : There have been documented cases of allergic contact dermatitis associated with TPGDA exposure, particularly in medical devices like insulin pumps. Patch testing revealed positive reactions in patients exposed to low concentrations of TPGDA .

1. Solid Phase Peptide Synthesis

TPGDA has been utilized as a cross-linking agent in solid-phase peptide synthesis (SPPS). The unique hydroxyl functionality in TPGDA allows for effective peptide growth on polymer supports. Research has demonstrated that TPGDA-based supports exhibit enhanced swelling and solvation properties compared to traditional supports, leading to improved synthesis efficiency for complex peptides .

| Property | TPGDA Support | PS-DVB Support |

|---|---|---|

| Swelling Efficiency | Higher | Lower |

| Functional Groups | Hydroxyl | None |

| Cost-effectiveness | Yes | No |

2. Hydrogels and Biomedical Applications

TPGDA is also employed in the formulation of hydrogels for biomedical applications. It can be incorporated into hydrogel systems that are responsive to environmental stimuli, making it suitable for drug delivery systems. For instance, hydrogels containing TPGDA have been developed for the controlled release of therapeutic proteins .

3. Environmental Impact

While TPGDA is considered biodegradable, it poses risks to aquatic life. It is classified as highly toxic to fish and harmful to aquatic invertebrates and algae . The environmental fate studies indicate that although TPGDA is moderately biodegradable, precautions must be taken to minimize its release into aquatic environments.

Case Study 1: Allergic Contact Dermatitis

A study reported three cases of allergic contact dermatitis linked to dipropylene glycol diacrylate (DPGDA), a compound structurally related to TPGDA. Chemical analysis revealed the presence of DPGDA in medical devices, prompting recommendations for testing with updated allergen series due to potential cross-reactivity with low molecular weight acrylates .

Case Study 2: Peptide Synthesis Optimization

In a study optimizing SPPS using TPGDA-based supports, researchers found that the incorporation of TPGDA significantly increased peptide yield and purity compared to conventional methods. This advancement highlights the practical application of TPGDA in enhancing synthetic methodologies in biochemistry .

Q & A

Q. Methodological Answer :

- Materials : Polystyrene, divinylbenzene, this compound, benzoyl peroxide, polyvinyl alcohol.

- Procedure :

- Suspend monomers in aqueous phase with polyvinyl alcohol.

- Initiate polymerization at 70–80°C under nitrogen.

- Functionalize resin with hydroxy groups for peptide elongation.

- Validate resin performance via synthesis of a 23-residue peptide (e.g., Ca²⁺/calmodulin binding peptide) with HPLC and mass spectrometry.

Basic: How can researchers characterize the molecular structure of this compound to confirm its purity and functionality?

The compound’s molecular structure (C₂₁H₃₆O₁₀, MW 448.5) contains 30 non-H bonds, including 4 double bonds, 2 esters, 2 hydroxyl groups, and 4 ethers . Key analytical methods include:

- NMR Spectroscopy : Identify acrylate double bonds (δ 5.8–6.4 ppm) and hydroxyl protons (δ 1–5 ppm).

- FTIR : Confirm ester carbonyl stretches (~1730 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 448.23 [M+H]⁺).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.